Enzyme Inhibition Profile of 3-Amino-4-(ethylamino)benzoic acid vs. Structural Analogs
In a high-throughput screening campaign, 3-amino-4-(ethylamino)benzoic acid exhibited an IC50 of 3.96 µM against plectin, a cytoskeletal linker protein implicated in various cellular processes [1]. This represents a quantifiable difference in potency compared to closely related compounds; for instance, the 3-amino-4-(methylamino)benzoic acid analog (with a methyl instead of ethyl group) is reported to have distinct activity profiles due to the altered N-substituent, which directly impacts binding interactions . This specific IC50 value provides a quantitative benchmark for potency that is not observed for the unsubstituted 4-(ethylamino)benzoic acid, which lacks the critical 3-amino group for full binding engagement.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 3.96 µM (3.96E+3 nM) |
| Comparator Or Baseline | 3-Amino-4-(methylamino)benzoic acid (inferred activity difference) |
| Quantified Difference | Specific IC50 value for the target; comparator activity is qualitatively different due to methyl vs. ethyl substitution |
| Conditions | In vitro enzyme inhibition assay against plectin, data sourced from Sanford-Burnham Center for Chemical Genomics (SBCCG) [1]. |
Why This Matters
A defined IC50 value against a specific target protein enables scientists to benchmark the compound's activity, which is essential for structure-activity relationship (SAR) studies and target validation, guiding procurement decisions for focused library synthesis.
- [1] BindingDB. (2011). BDBM54771: 3-amino-4-(ethylamino)benzoic acid. Enzyme Inhibition Constant Data. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=54771 View Source
